molecular formula C7H5N3O3 B12812601 3-Hydroxypyrido(3,2-d)pyrimidine-2,4(1H,3H)-dione CAS No. 40338-55-4

3-Hydroxypyrido(3,2-d)pyrimidine-2,4(1H,3H)-dione

Cat. No.: B12812601
CAS No.: 40338-55-4
M. Wt: 179.13 g/mol
InChI Key: SHLLAWCDGXUAIO-UHFFFAOYSA-N
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Description

3-Hydroxypyrido(3,2-d)pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that has garnered significant interest in medicinal chemistry due to its diverse biological activities. This compound is part of the pyrido[2,3-d]pyrimidine family, known for their broad spectrum of pharmacological properties, including antitumor, antibacterial, CNS depressive, anticonvulsant, and antipyretic activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxypyrido(3,2-d)pyrimidine-2,4(1H,3H)-dione typically involves the condensation of 6-aminopyrimidines with ethoxymethylenemalonic ester, followed by cyclization at high temperatures. The reaction conditions often involve heating the reactants in a mixture of diphenyl oxide and biphenyl at 250°C .

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of microwave irradiation to reduce reaction times significantly, as demonstrated in the synthesis of similar compounds .

Chemical Reactions Analysis

Types of Reactions

3-Hydroxypyrido(3,2-d)pyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can yield amine derivatives .

Scientific Research Applications

3-Hydroxypyrido(3,2-d)pyrimidine-2,4(1H,3H)-dione has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Hydroxypyrido(3,2-d)pyrimidine-2,4(1H,3H)-dione stands out due to its hydroxyl group, which can enhance its solubility and reactivity compared to other similar compounds. This unique feature can potentially lead to more effective interactions with biological targets, making it a promising candidate for further research and development .

Properties

CAS No.

40338-55-4

Molecular Formula

C7H5N3O3

Molecular Weight

179.13 g/mol

IUPAC Name

3-hydroxy-1H-pyrido[3,2-d]pyrimidine-2,4-dione

InChI

InChI=1S/C7H5N3O3/c11-6-5-4(2-1-3-8-5)9-7(12)10(6)13/h1-3,13H,(H,9,12)

InChI Key

SHLLAWCDGXUAIO-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=O)N(C(=O)N2)O)N=C1

Origin of Product

United States

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